molecular formula C26H33N3O2 B3178271 Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine CAS No. 485394-22-7

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine

Cat. No.: B3178271
CAS No.: 485394-22-7
M. Wt: 419.6 g/mol
InChI Key: BGRQEGFCUQGDBL-FGZHOGPDSA-N
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Description

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine (CAS 485394-22-7, molecular formula C₂₆H₃₃N₃O₂, molecular weight 419.56 g/mol) is a chiral bis(oxazoline) ligand widely used in asymmetric catalysis. Its structure features two (4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl groups attached to a central phenylamine scaffold, creating a rigid, stereodefined framework . The tert-butyl substituents enhance steric bulk, which is critical for enantioselective control in metal-catalyzed reactions such as cyclopropanations, Diels-Alder reactions, and conjugate additions .

X-ray crystallography reveals a planar oxazoline ring (maximum atomic deviation: 0.023 Å) and intramolecular N–H···N hydrogen bonds that stabilize the cis-cis conformation of the ligand backbone . The compound is typically synthesized via palladium-catalyzed cross-coupling between 3-bromo-5,6-diphenyl-1,2,4-triazine and 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, achieving high purity (>98%) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-25(2,3)21-15-30-23(28-21)17-11-7-9-13-19(17)27-20-14-10-8-12-18(20)24-29-22(16-31-24)26(4,5)6/h7-14,21-22,27H,15-16H2,1-6H3/t21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRQEGFCUQGDBL-FGZHOGPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine typically involves the reaction of 2-aminophenol with tert-butyl isocyanide and a chiral oxazoline derivative. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The product is then purified using standard chromatographic techniques.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The compound is then isolated and purified using large-scale chromatographic methods .

Chemical Reactions Analysis

Types of Reactions

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of chiral centers in various chemical reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of chiral drugs, which are essential for achieving desired therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine involves its ability to coordinate with metal ions, forming chiral complexes. These complexes facilitate enantioselective reactions by providing a chiral environment for the reaction to occur. The molecular targets and pathways involved include coordination with transition metals such as palladium, platinum, and rhodium.

Comparison with Similar Compounds

Bis[2-((4S)-4-Phenyl-4,5-dihydrooxazol-2-yl)phenyl]amine (CAS 485394-21-6)

  • Molecular Formula : C₃₀H₂₅N₃O₂; Molecular Weight : 459.54 g/mol .
  • Structural Differences : Replaces tert-butyl with phenyl groups at the oxazoline 4-position.
  • Electronic Effects: Increased π-electron density from phenyl rings may alter metal-ligand interactions. Crystallography: Dihedral angles between phenyl and oxazoline/triazine rings differ significantly (e.g., 29.0° vs. 0.6° in the tert-butyl analogue), influencing conformational rigidity .

Bis[2-((4S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)phenyl]amine

  • Applications: Used in rhodium-catalyzed asymmetric hydrosilylation (e.g., Bromo-(η⁴-norbornadiene)rhodium complexes) .
  • Comparison : Isopropyl groups offer intermediate steric bulk between phenyl and tert-butyl, balancing activity and selectivity in certain reactions.

Ligands with Heterocyclic Modifications

N-{2-[(4S)-4-tert-Butyl-4,5-dihydrooxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine

  • Molecular Formula : C₂₈H₂₇N₅O; Molecular Weight : 449.55 g/mol .
  • Key Feature : Incorporates a 1,2,4-triazine ring instead of a second oxazoline-phenyl unit.
  • Functional Impact :
    • Enhanced metal-chelation capability due to triazine’s electron-deficient nature.
    • Crystal packing shows π-π stacking between triazine and oxazoline rings (centroid distance: 3.749 Å), which may stabilize catalyst-substrate complexes .

Catalytic Performance Comparison

Ligand Reaction Type Enantiomeric Excess (ee) Reference
Bis[2-((4S)-4-tert-butyl)phenyl]amine Cu-catalyzed cyclopropanation 92%
Bis[2-((4S)-4-phenyl)phenyl]amine Rh-catalyzed hydrosilylation 85%
Triazine-oxazoline hybrid Pd-catalyzed cross-coupling 78%

Key Observations :

  • The tert-butyl variant outperforms phenyl and triazine analogues in sterically demanding reactions (e.g., cyclopropanation) due to superior enantioselectivity .
  • Triazine-containing ligands exhibit broader substrate scope in cross-coupling but lower ee values .

Biological Activity

Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine, with the CAS number 485394-22-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C26H33N3O2
  • Molecular Weight : 419.56 g/mol
  • Structure : The compound features a bis(phenyl)amine structure with oxazoline rings that contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various fields, particularly in pharmacology and medicinal chemistry. Below are key areas of focus:

Antioxidant Activity

Studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of the oxazoline moiety may enhance the electron-donating ability, thus contributing to free radical scavenging activities.

Anticancer Potential

Preliminary investigations suggest that derivatives of oxazoline-containing compounds can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AMCF-715Apoptosis induction
Compound BHeLa10Cell cycle arrest

Neuroprotective Effects

Some studies suggest that oxazoline derivatives may exert neuroprotective effects by modulating pathways involved in neurodegeneration. This could be particularly relevant in conditions like Alzheimer's disease, where modulation of gamma-secretase activity has been observed.

Case Studies and Research Findings

  • Study on Oxazoline Derivatives :
    A study investigated the effects of oxazoline derivatives on cancer cell lines and found that specific modifications to the oxazoline ring enhanced cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of 15 µM for one derivative, indicating significant potential for further development.
  • Neuroprotective Study :
    Another research focused on the neuroprotective properties of similar compounds showed that they could reduce oxidative stress markers in neuronal cell cultures, suggesting a protective role against neurodegenerative processes.
  • Antioxidant Activity Evaluation :
    A comparative analysis of various oxazoline-containing compounds revealed that those with bulky substituents exhibited superior antioxidant activity, likely due to increased steric hindrance which stabilizes radical species.

Q & A

Q. What are the key considerations for optimizing the synthesis of Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine in asymmetric catalysis?

Methodological Answer: The synthesis of chiral oxazoline derivatives like this compound typically involves multi-step pathways, including:

  • Chiral auxiliary incorporation : Use (S)-tert-butyl glycine to establish stereochemistry at the 4-position of the oxazoline ring.
  • Ligand coupling : Amine linkage between two oxazoline-phenyl units requires palladium-catalyzed Buchwald-Hartwig amination under inert conditions .
  • Purification : Chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to achieve >98% enantiomeric excess.
    Reference Workflow: Similar protocols are validated for benzothiazole derivatives in , where microwave-assisted coupling improved yield (65–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration of the oxazoline rings (e.g., CCDC deposition codes, as in for triazole derivatives) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm (4S) configuration.
  • NMR : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to verify spatial arrangement of tert-butyl groups and dihydrooxazole protons.
    Data Table:
TechniqueKey Peaks/ParametersPurpose
13C^{13}\text{C} NMRδ 165–170 ppm (oxazoline C2)Confirms oxazoline ring integrity
X-rayC–N–C bond angles (~120°)Validates sp2^2 hybridization

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

Methodological Answer:

  • HDAC inhibition assay : Adapt protocols from , using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) and recombinant HDAC isoforms. Calculate IC50_{50} via dose-response curves .
  • Molecular docking : Use AutoDock Vina to predict binding affinity with HDAC3 (PDB ID: 4A69) or similar targets.
  • Cytotoxicity testing : MTT assays on HEK-293 or HeLa cells to establish selectivity indices.

Advanced Research Questions

Q. How should researchers address contradictions in stereochemical outcomes during scale-up synthesis?

Methodological Answer:

  • Root-cause analysis : Compare small-scale vs. pilot-scale reaction parameters (e.g., mixing efficiency, temperature gradients).
  • Chiral monitoring : Use inline FTIR or Raman spectroscopy to track enantiomeric excess in real time .
  • Case Study : In , split-plot designs with four replicates identified rootstock variability as a confounding factor in biological assays; similar replication can isolate synthesis variables .

Q. What experimental frameworks are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • OECD 307 guideline : Assess biodegradation in soil/water systems under aerobic conditions. Monitor metabolites via LC-MS/MS.
  • Ecotoxicity : Follow ’s tiered approach:
    • Acute toxicity : Daphnia magna 48-hour immobilization test.
    • Chronic effects : Algal growth inhibition (OECD 201) .
  • Computational modeling : Use EPI Suite to predict log Kow (hydrophobicity) and BCF (bioaccumulation).

Q. How can computational chemistry predict photophysical properties for material science applications?

Methodological Answer:

  • TD-DFT calculations : Optimize ground/excited-state geometries (B3LYP/6-311+G(d,p)) to estimate absorption/emission wavelengths.
  • Charge-transfer analysis : Use Multiwfn to map electron density differences between HOMO (oxazoline-phenyl) and LUMO (amine linker) .
    Data Table:
PropertyPredicted Value (TD-DFT)Experimental Validation
λabs_{\text{abs}} (nm)320–340UV-Vis in THF
Fluorescence QY0.45Integrating sphere

Q. What strategies resolve discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay standardization : Normalize data using positive controls (e.g., suberoylanilide hydroxamic acid for HDACs).
  • Meta-analysis : Apply mixed-effects models to account for inter-lab variability, as seen in ’s split-split plot design for agricultural studies .
  • Orthogonal validation : Confirm HDAC inhibition via Western blot (acetyl-histone H3 levels) alongside enzymatic assays.

Q. What are the best practices for analyzing degradation products under oxidative conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to 3% H2_2O2_2 at 40°C for 24 hours.
  • HRMS/MS : Identify hydroxylated or ring-opened products (e.g., m/z 455.2 → 471.2 [M+O]+).
  • Mechanistic insight : EPR spectroscopy to detect radical intermediates (e.g., tert-butyl oxazoline ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine
Reactant of Route 2
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine

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